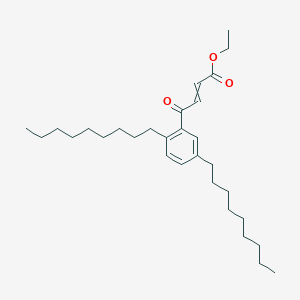![molecular formula C15H14Cl2N2O2 B14601958 N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide CAS No. 58803-96-6](/img/structure/B14601958.png)
N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide is a chemical compound with the molecular formula C15H14Cl2N2O2 It is known for its unique structure, which includes a dichloropyridinyl group and a methoxyphenyl group connected by a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide typically involves the reaction of 3,6-dichloropyridine-2-methanol with 4-aminophenylpropanamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloropyridinyl group enhances its reactivity, while the methoxyphenyl group contributes to its stability and potential interactions with biological targets .
Properties
CAS No. |
58803-96-6 |
|---|---|
Molecular Formula |
C15H14Cl2N2O2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
N-[4-[(3,6-dichloropyridin-2-yl)methoxy]phenyl]propanamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-15(20)18-10-3-5-11(6-4-10)21-9-13-12(16)7-8-14(17)19-13/h3-8H,2,9H2,1H3,(H,18,20) |
InChI Key |
ZTJLRYIWRROPFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)



![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)
![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)


